molecular formula C21H21NO6 B15317738 rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylicacid

rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylicacid

Cat. No.: B15317738
M. Wt: 383.4 g/mol
InChI Key: NDHRDCRCIISTAX-CEXWTWQISA-N
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Description

rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylic acid: is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes protection and deprotection of functional groups, stereoselective reactions, and purification steps to ensure the desired stereochemistry and purity.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, large-scale reactors, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield carbonyl-containing compounds, while reduction would yield alcohols.

Scientific Research Applications

rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • rac-(2R,3S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid
  • Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate

Comparison: rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

(2S,3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-2-carboxylic acid

InChI

InChI=1S/C21H21NO6/c23-17-9-10-22(18(19(17)24)20(25)26)21(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-19,23-24H,9-11H2,(H,25,26)/t17-,18+,19-/m1/s1

InChI Key

NDHRDCRCIISTAX-CEXWTWQISA-N

Isomeric SMILES

C1CN([C@@H]([C@@H]([C@@H]1O)O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CN(C(C(C1O)O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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